molecular formula C16H21NO4S B2773044 N-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 1795088-43-5

N-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2773044
CAS No.: 1795088-43-5
M. Wt: 323.41
InChI Key: PABRZTLVSOWREY-UHFFFAOYSA-N
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Description

“N-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes a benzenesulfonamide moiety, which is a common functional group in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Furan is a heterocyclic compound with a five-membered ring, which includes an oxygen atom . The benzenesulfonamide moiety would add polarity to the molecule .


Chemical Reactions Analysis

Furan compounds are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and Diels-Alder reactions . The reactivity of this specific compound would depend on the exact positioning of its functional groups and the conditions under which the reactions are carried out.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Furan compounds are typically polar due to the presence of the oxygen atom in the ring . Sulfonamides are generally soluble in water and have relatively high boiling points .

Scientific Research Applications

Anticancer and Antiangiogenic Activity

  • Context: Compounds characterized by a 2-methoxy/ethoxycarbonyl group, related to the chemical structure , have been evaluated for their anticancer properties.
  • Key Findings: These compounds exhibit significant antiproliferative activity against cancer cells, inhibit tubulin polymerization, induce apoptosis, and possess potent vascular disrupting properties both in vitro and in vivo. A specific compound in this series demonstrated high potency in a murine cancer model, highlighting the potential therapeutic applications of such compounds in oncology (Romagnoli et al., 2015).

Gold(I)-Catalyzed Synthesis and Chemical Properties

  • Context: Research on compounds structurally similar to N-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide involves the synthesis of N-(furan-3-ylmethylene)benzenesulfonamides using a gold(I)-catalyzed process.
  • Key Findings: This process includes a rare 1,2-alkynyl migration onto a gold carbenoid, enriching the understanding of gold carbenoid chemistry and the potential for creating diverse molecular structures (Wang et al., 2014).

Synthesis and Bioactivity in Cancer Research

  • Context: Similar benzenesulfonamide derivatives have been synthesized and tested for their cytotoxicity and tumor specificity, as well as their potential as carbonic anhydrase inhibitors.
  • Key Findings: Some of these compounds, particularly those with 3,4,5-trimethoxy and 4-hydroxy derivatives, showed noteworthy cytotoxic activities, which may be crucial for further anti-tumor activity studies. This highlights the potential of such compounds in cancer research and therapy (Gul et al., 2016).

Application in Photodynamic Therapy

  • Context: A study on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups investigated their application in photodynamic therapy for cancer treatment.
  • Key Findings: These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potentially effective as Type II photosensitizers in photodynamic therapy for cancer (Pişkin et al., 2020).

Characterization and Electrochemical Properties

  • Context: Research has been conducted on novel metallophthalocyanines, featuring functionalized benzenesulfonamide groups, for their electrochemical and spectroelectrochemical properties.
  • Key Findings: These compounds, including those with zinc, lead, and cobalt, exhibited distinct redox behaviors and chemically reversible reactions, suggesting potential applications in various electrochemical processes (Kantekin et al., 2015).

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-11-8-13(3)16(9-12(11)2)22(18,19)17-10-15(20-4)14-6-5-7-21-14/h5-9,15,17H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABRZTLVSOWREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CO2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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